molecular formula C42H27N B3047333 tris(4-(phenylethynyl)phenyl)amine CAS No. 137832-75-8

tris(4-(phenylethynyl)phenyl)amine

Cat. No.: B3047333
CAS No.: 137832-75-8
M. Wt: 545.7 g/mol
InChI Key: RWWNAZWAWXEDKN-UHFFFAOYSA-N
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Description

Tris(4-(phenylethynyl)phenyl)amine (CAS 137832-75-8) is a star-shaped triphenylamine derivative that serves as a high-performance, environmentally friendly luminophore. It features a symmetrical donor-(π–acceptor)3 (D–(π–A)3) molecular structure engineered to enhance its optical properties for advanced photonic and photovoltaic applications . This compound is a key material in the development of Luminescent Solar Concentrators (LSCs), which are used for efficient solar light harvesting and energy conversion in building-integrated photovoltaics . When incorporated into a poly(methyl methacrylate) (PMMA) matrix, it enables the fabrication of LSC devices characterized by high average visible transmittance (up to ~90%) and high internal photonic efficiency (~50%), making it particularly promising for the creation of transparent solar windows that prioritize light transmittance alongside energy harvesting . The synthetic method for these molecules is notable for its sustainability, featuring an favorable E-factor of less than 190 . Researchers value this compound for its narrow absorption bands, high photoluminescence efficiency, and its potential to reduce photon reabsorption losses within devices . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-phenylethynyl)-N,N-bis[4-(2-phenylethynyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H27N/c1-4-10-34(11-5-1)16-19-37-22-28-40(29-23-37)43(41-30-24-38(25-31-41)20-17-35-12-6-2-7-13-35)42-32-26-39(27-33-42)21-18-36-14-8-3-9-15-36/h1-15,22-33H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWNAZWAWXEDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C3=CC=C(C=C3)C#CC4=CC=CC=C4)C5=CC=C(C=C5)C#CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H27N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463601
Record name Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137832-75-8
Record name Benzenamine, 4-(phenylethynyl)-N,N-bis[4-(phenylethynyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

Strategies for Tris(4-(phenylethynyl)phenyl)amine Synthesis

The construction of the this compound molecule is primarily achieved through modern cross-coupling reactions, which efficiently form the key carbon-carbon triple bonds that define its structure. The choice of reaction is dictated by the availability of precursors and the desired purity and yield of the final product.

The most prominent and widely used method for synthesizing this compound is the Sonogashira cross-coupling reaction. wikipedia.orgslideshare.net This reaction is highly efficient for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.org The synthesis involves the coupling of a tris-halogenated triphenylamine (B166846) core, typically tris(4-iodophenyl)amine (B1352930) or tris(4-bromophenyl)amine, with phenylacetylene (B144264).

The reaction is catalyzed by a palladium(0) complex, often generated in situ or used as a stable complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). libretexts.org A copper(I) salt, such as copper(I) iodide (CuI), is used as a co-catalyst, which facilitates the reaction by forming a copper acetylide intermediate. slideshare.netorganic-chemistry.org The reaction is carried out in the presence of an amine base, like triethylamine (B128534) (TEA) or diethylamine, which also serves as the solvent in many cases. wikipedia.orgreddit.com These conditions are generally mild, often proceeding at room temperature or with gentle heating, which makes the Sonogashira coupling suitable for the synthesis of complex molecules. wikipedia.org The high reliability and functional group tolerance of this reaction have established it as the premier method for accessing this class of star-shaped molecules.

Table 1: Typical Components in Sonogashira Synthesis of this compound

RoleExample CompoundFunction
Aryl Halide PrecursorTris(4-iodophenyl)amineProvides the central triphenylamine core with reactive sites.
AlkynePhenylacetyleneForms the peripheral phenylethynyl arms.
Palladium CatalystPd(PPh₃)₄ or PdCl₂(PPh₃)₂Catalyzes the C-C bond formation in the main catalytic cycle. libretexts.org
Copper(I) Co-catalystCopper(I) Iodide (CuI)Activates the terminal alkyne. slideshare.net
BaseTriethylamine (TEA)Acts as a base to neutralize the hydrogen halide byproduct and can serve as a solvent. wikipedia.org
SolventTetrahydrofuran (THF) or neat amineProvides the reaction medium.

The successful synthesis of the target compound via Sonogashira coupling is critically dependent on the availability and purity of its precursors, most notably the tri-halogenated triphenylamine core. Tris(4-iodophenyl)amine is a common and highly reactive precursor for this purpose. The synthesis of tris(4-iodophenyl)amine can be achieved through the direct electrophilic iodination of triphenylamine. Given that the amino group is an activating, ortho-para directing group, the para positions of the phenyl rings are susceptible to electrophilic substitution.

Similarly, other key precursors such as tris(4-formylphenyl)amine (B39881), which serves as a building block for derivatives, can be synthesized from triphenylamine. researchgate.net A practical two-step synthesis for tris(4-formylphenyl)amine involves a Vilsmeier-Haack formylation. researchgate.net The reaction can initially stall after the introduction of two formyl groups due to the deactivating effect of the resulting iminium intermediates. However, hydrolysis of these intermediates to the less deactivated dialdehyde (B1249045) allows the third formylation to proceed, ultimately yielding the desired trialdehyde. researchgate.net This highlights the general strategies used to create tris-substituted triphenylamine scaffolds necessary for subsequent coupling reactions.

While Sonogashira coupling is ideal for creating the alkyne linkages in this compound, the Horner–Wadsworth–Emmons (HWE) reaction is a powerful tool for synthesizing structural analogs containing alkene (C=C) double bonds. wikipedia.orgnrochemistry.com This reaction is used to produce derivatives where phenylethenyl (styryl) groups are present instead of phenylethynyl groups.

The HWE reaction involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to form an alkene, typically with high selectivity for the (E)-isomer. organic-chemistry.orgalfa-chemistry.com To synthesize a styryl analog of this compound, a precursor like tris(4-formylphenyl)amine is reacted with a suitable phosphonate ester, such as diethyl benzylphosphonate, in the presence of a base like sodium hydride or sodium ethoxide. youtube.com This methodology provides access to a different class of triphenylamine-based materials with distinct electronic and conformational properties compared to their alkyne-containing counterparts. nih.gov

Table 2: Horner–Wadsworth–Emmons Reaction for Analog Synthesis

Reactant A (Carbonyl)Reactant B (Phosphonate)Resulting LinkageProduct Type
Tris(4-formylphenyl)amineDiethyl benzylphosphonateEthenyl (C=C)Tris(4-styrylphenyl)amine analog

Rational Design and Synthesis of this compound Derivatives

The molecular architecture of this compound serves as a versatile scaffold for rational design. By systematically modifying its structure, chemists can tune its electronic and optical properties to meet the demands of various applications, from light-emitting diodes to solar cells.

The optoelectronic properties of this compound are highly tunable through structural modifications. Changes can be made to the central triphenylamine core, the phenylethynyl bridging units, or the peripheral phenyl rings. Increasing the number of phenylethenyl substituents, for example, has been shown to suppress intramolecular motions of the triphenylamine core, leading to a significant enhancement in fluorescence quantum yield in solution. researchgate.net

Introducing substituents onto the peripheral phenyl rings of the core molecule is a common strategy to alter its properties. For instance, adding flexible alkyl groups can prevent close molecular packing in the solid state, leading to similar absorption and fluorescence characteristics in both thin films and solutions. researchgate.net Conversely, attaching different functional groups can systematically shift absorption and emission wavelengths. Theoretical calculations using density functional theory (DFT) often accompany experimental work to better understand these structure-property relationships. researchgate.net The ionization potential, a key parameter for charge-injection in electronic devices, can also be modulated, although in some classes of phenylethenyl-substituted triphenylamines, it has been observed to be relatively insensitive to the number and structure of substituents, remaining around 5.3 eV. researchgate.net

Table 3: Illustrative Data on Property Tuning in Triphenylamine Derivatives

Derivative TypeStructural ModificationObserved Effect on PropertiesReference Finding
Phenylethenyl-SubstitutedIncreasing the number of diphenylethenyl groupsFluorescence quantum yield enhanced by up to 48%. researchgate.netSuppression of intramolecular motion. researchgate.net
Methoxy-SubstitutedAddition of methoxy (B1213986) groups to the phenyl ringsLower ionization potentials (5.34–5.55 eV). researchgate.netImproved hole-transport characteristics. researchgate.net
Peripheral Alkyl GroupsAddition of flexible alkyl chainsReduced intermolecular interactions in solid state. researchgate.netSimilar optical properties in solution and thin films. researchgate.net

A particularly effective design strategy is the creation of D-π-A (donor-pi-acceptor) systems. In these molecules, the triphenylamine core typically acts as a strong electron-donating (D) group due to the lone pair of electrons on the nitrogen atom. The phenylethynyl units serve as the π-conjugated bridge. By attaching electron-accepting (A) groups to the periphery of the molecule, an intramolecular charge-transfer character can be induced upon photoexcitation.

This is achieved synthetically by using a substituted phenylacetylene in the Sonogashira coupling step. For example, reacting tris(4-iodophenyl)amine with a phenylacetylene bearing an electron-withdrawing group (e.g., cyano, nitro, or a pyridine (B92270) ring) results in a D-π-A derivative. cnr.it A study introducing varied peripheral acceptor groups onto a tris-(4-phenylethynyl-phenyl)-amine core resulted in a series of D-(π-A)₃ molecules with enhanced optical responses. cnr.it Such D-π-A structures are designed to improve light absorption and facilitate charge separation, making them promising candidates for applications in luminescent solar concentrators and other optoelectronic devices. cnr.itnih.gov

Electronic Structure and Advanced Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Conformational Analysis and Molecular Geometry Optimization

The spatial arrangement of the phenyl and phenylethynyl arms around the central nitrogen atom is a critical determinant of the molecule's electronic behavior. Theoretical calculations, primarily employing density functional theory (DFT), have been instrumental in understanding its ground and excited state geometries.

The degree of π-conjugation in tris(4-(phenylethynyl)phenyl)amine is intrinsically linked to the dihedral angles between the central triphenylamine (B166846) (TPA) core and its extended arms. In conjugated organic cations, the torsion angle between adjacent aromatic rings is a crucial structural element that influences not only the shape of the cations but also the overlap between the π-orbitals on adjacent rings, thereby affecting their electronic properties. nih.gov Manipulating these dihedral angles presents a novel approach to controlling the structures and properties of related hybrid materials. nih.gov

For instance, in a derivative, tris[4-(5-formyl-2-thienyl)phenyl]amine, the triphenylamine core combined with extended thienyl groups results in an electron-rich, π-conjugated structure. ossila.com This extended conjugation is a key factor in its utility as a hole-transporting layer or photoactive dye in organic electronic devices. ossila.com The planarity or twisting of the molecular backbone, governed by these dihedral angles, directly impacts the extent of electronic communication between the electron-donating amino core and the peripheral acceptor groups.

The arms of the this compound molecule are not static but can undergo rotational motion, a process that is often thermally activated. In a study of a related tripodal molecule, tris[4-(pyridin-4-yl)phenyl]amine (TPPA), intercalation into layered materials led to significant organization and restriction of its geometry. researchgate.net Upon dehydration by heating, the interlayer distance of the intercalate decreased, indicating a further slanting and altered orientation of the TPPA molecules. researchgate.net This demonstrates that external factors like temperature and physical confinement can influence the rotational dynamics and, consequently, the molecular conformation.

Charge Transfer Mechanisms within this compound Systems

The movement of electronic charge within and between molecules is fundamental to the function of this compound in electronic devices.

The structure of this compound, with its central electron-donating amine and peripheral electron-accepting groups, is conducive to intramolecular charge transfer (ICT). Upon photoexcitation, an electron can be promoted from the highest occupied molecular orbital (HOMO), primarily localized on the triphenylamine core, to the lowest unoccupied molecular orbital (LUMO), which is typically distributed over the phenylethynyl arms.

In a related tripodal push-pull system, tris[4-(pyridin-4-yl)phenyl]amine, protonation of the peripheral basic centers led to an enhanced ICT character. researchgate.netrsc.org This enhancement was documented by electrochemical measurements, UV-Vis spectra, and calculated properties such as HOMO/LUMO levels. researchgate.netrsc.org The amine group, a common component in organic dyes, is known to promote ICT in the electronic excited state, which is an efficient mechanism for reducing the electronic transition energy gaps. mdpi.com The formation of a twisted intramolecular charge transfer (TICT) state, involving intramolecular rotation, can create a charge-separated state with a perpendicular conformation. mdpi.com In some donor-acceptor systems, a large excited-state dipole moment supports the polar character of the charge transfer excited state. nih.gov

Beyond the single molecule, the transfer of charge between adjacent this compound molecules or between it and other materials is crucial for applications like photovoltaics. Theoretical studies have explored the electronic coupling between donor and acceptor moieties in systems involving similar star-shaped molecules.

For example, calculations on the tris[4-(2-thienyl)phenyl]amine–C70 donor-acceptor system have provided insights into the electron transfer process. researchgate.net The efficiency of this intermolecular charge transfer is correlated with the geometric and electronic features of the complex. researchgate.net The interaction between donor and acceptor molecules can lead to the formation of charge-transfer complexes with distinct near-IR absorption bands. nih.gov The degree of charge transfer in the ground state can be significant, as observed in a complex between tetrathiafulvalene (B1198394) and o-chloranil. nih.gov In the solid state, the arrangement of molecules and the degree of intermolecular π-π stacking will heavily influence the efficiency of intermolecular charge transfer.

Predictive Modeling for Electronic Property Modulation and Optoelectronic Behavior

Computational modeling has become an indispensable tool for predicting how chemical modifications to the this compound scaffold will affect its electronic and optical properties. This predictive power accelerates the design of new materials for specific optoelectronic applications.

By systematically varying the electron-donating or -withdrawing strength of substituent groups on the phenyl rings, theoretical models can forecast changes in the HOMO-LUMO energy gap, which in turn influences the absorption and emission wavelengths. For instance, the introduction of formyl groups, as in tris(4-formylphenyl)amine (B39881), or diethylamino groups, as in tris[4-(diethylamino)phenyl]amine, has been studied to understand their impact on optoelectronic behavior. researchgate.net

Theoretical calculations using density functional theory (DFT) and time-dependent DFT (TD-DFT) can predict properties like refractive index, dielectric function, and optical conductivity. researchgate.net These predictions are crucial for designing materials for devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netunivalle.edu.co For example, the theoretical HOMO-LUMO gap of a related compound was found to be consistent with experimental results, validating the use of computational methods for predicting optoelectronic properties. researchgate.net The symmetrical structure of derivatives like tris(4-formylbiphenyl-4-yl)amine makes them suitable building blocks for covalent organic frameworks (COFs), with theoretical models helping to predict the electronic properties of these extended structures. researchgate.netunivalle.edu.co

PropertyMethodFindingReference
Molecular GeometryX-ray DiffractionIn intercalated tris[4-(pyridin-4-yl)phenyl]amine, molecules are slanted with respect to host layers. researchgate.netrsc.org
Intramolecular Charge TransferUV-Vis Spectroscopy, Electrochemistry, DFTProtonation of peripheral groups in tris[4-(pyridin-4-yl)phenyl]amine enhances ICT. researchgate.netrsc.org
Intermolecular Electron TransferQuantum Time Evolution FormalismEfficiency in tris[4-(2-thienyl)phenyl]amine–C70 systems depends on geometric and electronic features. researchgate.net
Optoelectronic PropertiesDFT/TD-DFTTheoretical models can predict refractive index and optical conductivity for device applications. researchgate.net
Electronic PropertiesCyclic Voltammetry, DFTTris(4-formylbiphenyl-4-yl)amine exhibits a lower HOMO-LUMO gap than triphenylamine. researchgate.netunivalle.edu.co

Advanced Spectroscopic Characterization and Optical Phenomena

Photoluminescence Spectroscopy

Photoluminescence spectroscopy is a powerful tool to probe the excited state dynamics of molecules. For tris(4-(phenylethynyl)phenyl)amine and its analogues, this technique reveals intricate details about their emission characteristics, including the ability to tune the emission color, the influence of temperature on their luminescence, and the phenomenon of aggregation-induced emission.

The emission properties of this compound derivatives can be precisely controlled through strategic molecular design. By introducing different functional groups at the periphery of the phenylethynyl arms, the electronic nature of the molecule can be altered, leading to shifts in the emission wavelength. For instance, attaching electron-donating or electron-withdrawing groups can effectively tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby changing the color of the emitted light.

Studies on related star-shaped triazine derivatives have demonstrated that varying the π-linker is a useful strategy to tune their fundamental properties, including their absorption and emission maxima. rsc.org For example, chromophores with different π-linkers have shown emission maxima ranging from 485 nm to 551 nm, covering the blue to yellow/green regions of the visible spectrum. rsc.org

External stimuli, such as solvent polarity, can also influence the emission color. Solvatochromic studies on a D3h symmetric triphenylamine (B166846) derivative revealed a solvent-sensitive emission, indicating a change in the dipole moment of the molecule upon excitation. mdpi.com This sensitivity allows for the tuning of the emission color by simply changing the solvent environment. Furthermore, some derivatives exhibit mechanochromic luminescence, where the emission color changes in response to mechanical stimuli like grinding or shearing. rsc.org

Thermally activated processes can significantly impact the photoluminescence of certain this compound derivatives, often leading to a redshift in the emission spectrum. One such process is thermally activated delayed fluorescence (TADF). In TADF molecules, a small energy gap between the lowest singlet (S1) and triplet (T1) excited states allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state through thermal energy. This process allows the harvesting of triplet excitons for light emission, which would otherwise be non-emissive, leading to high emission efficiencies.

A trigonal donor-acceptor molecule, 1,3,5-tris(4-(diphenylamino)phenyl)-2,4,6-tricyanobenzene, was specifically designed to exhibit efficient TADF. rsc.org In a suitable host material, this compound achieved a photoluminescence quantum efficiency of 100%, with a reverse intersystem crossing efficiency also reaching 100%. rsc.org The TADF mechanism often results in a redshifted emission compared to the prompt fluorescence due to the involvement of the lower-energy triplet state.

A fascinating photophysical phenomenon observed in some derivatives is Aggregation-Induced Emission (AIE). rsc.org Contrary to the common aggregation-caused quenching where chromophores lose their luminescence in an aggregated state, AIE-active molecules become more emissive when they aggregate. rsc.org This effect is particularly prominent for molecules with rotatable phenyl rings.

The primary mechanism behind AIE is the restriction of intramolecular rotation (RIR) in the aggregated state. rsc.orgnih.gov In dilute solutions, the phenyl rings of these molecules can undergo low-frequency torsional motions, which provide an efficient non-radiative decay pathway for the excited state energy. nih.gov However, in the aggregated state or in a rigid matrix, these rotations are hindered, which blocks the non-radiative decay channels and forces the excited state to decay radiatively, resulting in strong fluorescence. nih.gov

For example, by reacting tris(4-ethynylphenyl)amine (B1592743) with tetrakis(bromophenyl)ethene, an AIE-active covalent organic framework (COF) can be produced. ossila.com The AIE properties of such materials make them promising for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgnih.gov

Absorption Spectroscopy (UV-Vis) and Electronic Transitions

UV-Vis absorption spectroscopy provides insights into the electronic transitions within a molecule. The absorption spectra of this compound and its derivatives typically exhibit multiple absorption bands corresponding to different electronic transitions.

The spectra of related triazine derivatives often show two main absorption bands. rsc.org The high-energy bands are generally attributed to π-π* transitions within the core of the molecule, while the lower-energy bands are associated with intramolecular charge transfer (ICT) from the donor (triphenylamine core) to the acceptor parts of the molecule. rsc.orgmdpi.comnih.gov

The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. For instance, increasing the electron-releasing nature of the substituents on the periphery of the molecule can lead to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com In some cases, the absorption spectrum can extend into the visible range, making the compounds appear colored. mdpi.com

The table below summarizes the absorption and emission properties of selected triazine derivatives, which share structural similarities with this compound.

Compoundλabs [nm] (log ε)λem [nm]
3-X (X = OMe) 405 (5.12)530
3-X (X = NMe2) 415 (5.18)545
3-X (X = NPh2) 425 (5.25)560
7-X (X = H) 380 (5.05)480
7-X (X = NPh2) 410 (5.20)535
Data sourced from studies on related s-triazine derivatives in CH2Cl2 at 25 °C. mdpi.com

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems, like this compound, often exhibit significant nonlinear optical (NLO) properties. These properties arise from the strong interaction of the molecule with intense laser light and are crucial for applications in photonics and optoelectronics.

Two-photon absorption (TPA) is a third-order NLO process where a molecule simultaneously absorbs two photons. This phenomenon is highly dependent on the molecular structure, particularly the extent of π-conjugation and the presence of donor-acceptor moieties. ucf.edu

This compound derivatives and related star-shaped molecules have been shown to possess large TPA cross-sections (σ₂). mdpi.com The TPA mechanism in these molecules is often enhanced by intramolecular charge transfer. The central triphenylamine core acts as an electron donor, and the extended phenylethynyl arms facilitate charge delocalization and transfer upon excitation.

The TPA cross-sections can be tuned by modifying the molecular structure. For instance, increasing the conjugation length or the strength of the donor and acceptor groups can lead to a significant enhancement of the TPA response. ucf.edu Studies on related chromophores have shown that planarized structures tend to exhibit larger TPA cross-sections compared to their non-planarized counterparts. rsc.org

The table below presents the experimental two-photon absorption properties for a selection of related triazine derivatives.

CompoundλTPA [nm]σ₂ [GM]
3-X (X = OMe) 800850
3-X (X = NMe2) 8201200
3-X (X = NPh2) 8401500
7-X (X = H) 730710
7-X (X = NPh2) 8101350
Data sourced from TPEF measurements in CH2Cl2 at 25 °C. 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹. mdpi.com

These large TPA cross-sections, combined with their fluorescence properties, make these compounds promising candidates for applications such as two-photon fluorescence microscopy and 3D microfabrication. mdpi.comresearchgate.net

Hyperpolarizability and its Dependence on Molecular Structure and Environment

Nonlinear optics (NLO) is a field of study that focuses on the interaction of intense light with materials to produce new optical effects. The first-order hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. In molecules like this compound, which possess a D-π-A (donor-π bridge-acceptor) or, more accurately, a D-π₃ (one donor, three π-bridge arms) octupolar structure, large hyperpolarizability values are often observed.

Experimental determination of β is commonly achieved using the hyper-Rayleigh scattering (HRS) technique, often in solution. acs.org Theoretical calculations using Density Functional Theory (DFT) are also employed to predict both static and dynamic hyperpolarizabilities and to understand the contributions of different electronic states. researchgate.netnih.gov Studies on various multi-branched triphenylamine derivatives have shown that increasing the number of branches from one (dipolar) to three (octupolar) can significantly enhance the NLO response, although the relationship is not always linear and depends on the specific molecular geometry and transition dipole moments. acs.org

The surrounding environment, particularly the polarity of the solvent, can also substantially influence the hyperpolarizability. A polarizable continuum model combined with DFT calculations has shown that even in aprotic and low-dielectric constant solvents, the environment affects the first-order hyperpolarizability due to solvent-induced polarization and frequency dispersion effects. nih.gov

While specific experimental values for this compound are not widely reported, data from analogous triphenylamine-based octupolar molecules provide insight into the expected NLO properties.

Compound Type Measurement Technique Key Finding
Triphenylamine with cyanopyridine branchesHyper-Rayleigh Scattering (1064 nm)The three-branch octupolar structure showed a significant, though not the highest, dynamic first-order hyperpolarizability value compared to one- and two-branch analogues. acs.org
Triarylamine derivatives with electron-withdrawing groupsHRS and DFTThe environment substantially affects the first-order hyperpolarizability, and solvent effects are crucial for achieving agreement between theoretical and experimental results. nih.gov
Chalcone-based derivativesTunable femtosecond HRSHigh β values are linked to red-shifted one- and two-photon absorption bands and the number of discernible absorption bands. nih.gov

Potential for Optical Switching and Optical Limiting Applications

The significant nonlinear optical response of molecules like this compound makes them candidates for applications in optical switching and optical limiting.

Optical Switching: Materials that can alter their optical properties (e.g., color, transparency) in response to an external stimulus, such as an electric field, are known as electrochromic materials. Triphenylamine-based materials are well-known for their excellent electrochemical reversibility and distinct color changes upon oxidation. rsc.org The central nitrogen atom can be reversibly oxidized to a stable radical cation (TPA•⁺), which alters the electronic structure and, consequently, the absorption spectrum of the molecule. This redox-active behavior is the basis for electrochromic devices (ECDs), which can function as optical switches. The three-armed structure of this compound provides multiple redox centers, potentially leading to multi-state switching with distinct colors.

Optical Limiting: Optical limiters are materials that exhibit high transmittance at low input light intensity but low transmittance at high input intensity. This property is critical for protecting sensitive optical sensors and human eyes from damage by high-power laser pulses. The primary mechanisms behind optical limiting in organic molecules are reverse saturable absorption (RSA) and two-photon absorption (TPA). nih.gov Molecules with large TPA cross-sections, a property related to the third-order NLO susceptibility (χ⁽³⁾), are particularly promising. The extended π-conjugation and charge-transfer character of this compound suggest that it should possess a significant TPA cross-section, making it a potential candidate for optical limiting applications in the visible and near-infrared regions. nih.govanu.edu.au

Time-Resolved Spectroscopy for Elucidating Excited State Dynamics and Lifetimes

To fully understand and optimize the optical properties of this compound for applications, it is essential to map the pathways and timescales of energy dissipation after the molecule absorbs a photon. Time-resolved spectroscopic techniques, such as pump-probe spectroscopy, are indispensable tools for this purpose. aps.org

In a typical pump-probe experiment, an ultrashort laser pulse (the pump) excites the molecule to a higher electronic state. A second, time-delayed pulse (the probe) then interrogates the transient state of the molecule by measuring changes in absorption or fluorescence. By varying the delay time between the pump and probe pulses, the evolution of the excited state can be tracked on timescales ranging from femtoseconds to nanoseconds. aps.org

For a molecule like this compound, these techniques can reveal several key dynamic processes:

Intramolecular Charge Transfer (ICT): Upon excitation, an electron can be transferred from the central triphenylamine donor to the peripheral phenylethynyl arms. Time-resolved spectroscopy can measure the rate of this charge separation.

Vibrational Relaxation and Solvent Reorganization: The excited molecule and the surrounding solvent molecules rearrange to accommodate the new electronic distribution. This process, often observed as a dynamic Stokes shift in time-resolved fluorescence, typically occurs on picosecond timescales. nih.gov

Intersystem Crossing (ISC): The molecule may transition from a singlet excited state (S₁) to a triplet excited state (T₁). Time-resolved absorption can identify the characteristic absorption signature of the triplet state and determine the ISC rate.

Fluorescence Lifetime: The time it takes for the excited singlet state to return to the ground state via the emission of a photon can be measured directly.

These studies provide a complete picture of the excited-state lifetime and the quantum yields of competing deactivation processes, which is critical for designing molecules for applications in OLEDs, sensors, or photocatalysis.

Vibrational Spectroscopy (e.g., Raman) for Structural and Electronic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a detailed fingerprint of a molecule's structure and bonding. When coupled with theoretical calculations, such as DFT, it becomes a powerful tool for characterizing complex molecules like this compound.

The vibrational spectrum is composed of distinct bands, each corresponding to a specific molecular motion, such as the stretching or bending of bonds. For this compound, key vibrational modes include:

C-N Stretching: The stretching of the carbon-nitrogen bonds at the central amine core.

C≡C Stretching: The stretching of the ethynyl (B1212043) (alkyne) triple bond in the linker arms.

Aromatic C-C Stretching: Vibrations within the phenyl rings of the core and arms.

Studies on the triphenylamine (TPA) core have shown that its vibrational frequencies are sensitive to its electronic state. For instance, upon oxidation to the TPA•⁺ radical cation, the C-N stretching vibrations exhibit a significant redshift (a shift to lower frequency) of up to 52 cm⁻¹. nih.gov This shift is a direct consequence of the delocalization of the positive charge, which weakens the C-N bonds. Similarly, changes in the electronic structure upon excitation or substitution would be reflected in the vibrational spectrum.

Raman spectroscopy is particularly useful for studying the symmetric vibrations of the conjugated π-system. scispace.com By analyzing the vibrational spectra, one can confirm the molecular structure, assess the degree of electronic conjugation between the core and the arms, and probe the effects of the local environment on the molecule's ground and excited electronic states.

Charge Transport Properties and Electrochemical Behavior

Charge Carrier Mobility Studies

Impedance Spectroscopy for Charge Transport and Hopping Mechanism Analysis

No published studies utilizing impedance spectroscopy to analyze the charge transport and hopping mechanisms in tris(4-(phenylethynyl)phenyl)amine were found.

Influence of Molecular Architecture and Morphology on Charge Transport Performance

There is no available research that investigates how the specific molecular architecture and morphology of this compound affect its charge transport capabilities.

Supramolecular Chemistry and Self Assembly of Tris 4 Phenylethynyl Phenyl Amine Systems

Coordination Frameworks and Metal-Organic SystemsThe search did not uncover any research on the use of tris(4-(phenylethynyl)phenyl)amine as a ligand in the formation of coordination frameworks or metal-organic systems.

While extensive research exists for structurally related triphenylamine (B166846) derivatives—such as tris(4-ethynylphenyl)amine (B1592743), tris(4-aminophenyl)amine, and various functionalized analogues—in the contexts of supramolecular chemistry, materials science, and the formation of metal-organic frameworks, the user's strict requirement to focus solely on this compound prevents the inclusion of this related, but distinct, information.

Further research would be required to be published on this specific molecule to address the detailed points of the requested outline.

Ligand Design for Metal Complexation and Network Formation

The triphenylamine core, with its three radiating phenylethynyl arms, provides a versatile scaffold for the design of ligands tailored for metal complexation and the construction of extended networks. The terminal acetylene (B1199291) groups or functionalized phenyl rings can be readily modified to introduce specific donor atoms for coordination with metal ions.

A key strategy involves the incorporation of pyridyl groups into the structure, creating ligands such as tris(4-(pyridin-4-yl)phenyl)amine (B3100268) (NPy3). nih.gov This ligand has been successfully employed in the synthesis of copper(I) coordination frameworks. nih.gov The nitrogen atoms on the pyridine (B92270) rings act as effective coordination sites for metal ions, leading to the formation of one-, two-, or three-dimensional networks. The geometry of the resulting framework is influenced by factors such as the choice of metal ion, the counter-ion present, and the reaction conditions. For instance, the reaction of NPy3 with Cu(II) salts under solvothermal conditions resulted in the in-situ reduction of Cu(II) to Cu(I) and the formation of distinct frameworks depending on whether nitrate (B79036) or chloride counter-ions were used. nih.gov

Another approach involves the use of the terminal ethynyl (B1212043) groups for direct coordination to metal centers or for post-synthetic modification. For example, tris(4-ethynylphenyl)amine can react with ruthenium to form a Ru-acetylide metal-organic framework (MOF). ossila.com The linear geometry of the ethynyl group and the trigonal arrangement of the arms of the triphenylamine core predispose these ligands to form porous, extended structures.

The design of these ligands is not limited to simple pyridyl or ethynyl functionalities. More complex substituents can be introduced to fine-tune the electronic properties, steric bulk, and coordinating ability of the ligand, thereby controlling the topology and functionality of the resulting metal-organic networks.

LigandMetal IonResulting Structure/NetworkReference
Tris(4-(pyridin-4-yl)phenyl)amine (NPy3)Cu(I)Coordination frameworks ([CuNPy3NO3·solvent]n and [CuNPy3Cl·solvent]n) nih.gov
Tris(4-ethynylphenyl)amineRuRu-acetylide MOF ossila.com
Tris(2-pyridylmethyl)amine-based ligands with phenylethynyl unitsCu(II)Propeller-like complexes rsc.org

Redox-State Manipulation and Multifunctionality in Frameworks

A significant feature of this compound-based frameworks is the ability to manipulate their redox states, leading to materials with tunable and multifunctional properties. The central triphenylamine unit is redox-active, meaning it can be reversibly oxidized and reduced. This property is often retained, and can even be enhanced, upon incorporation into a metal-organic framework.

In the case of the Cu(I) frameworks formed with the tris(4-(pyridin-4-yl)phenyl)amine (NPy3) ligand, solid-state electrochemical and spectroelectrochemical experiments have demonstrated the ability to access and manipulate the redox states of the material. nih.gov This allows for the tuning of the spectral properties of the framework, which is a highly desirable characteristic for the development of advanced materials for applications such as electrochromic devices or sensors. nih.gov

The reaction of tris(4-ethynylphenyl)amine with ruthenium to form a Ru-acetylide MOF also results in a material with multistep reversible redox behavior. ossila.com This redox activity is a key feature that can be exploited for various applications, including catalysis and charge storage.

The combination of a redox-active organic linker with a redox-active metal center can lead to even more complex and interesting electrochemical behavior. The ability to control the redox state of both the organic and inorganic components of the framework opens up possibilities for creating materials with multiple, switchable functions.

Framework ComponentPropertyImplicationReference
Tris(4-(pyridin-4-yl)phenyl)amine (NPy3) ligand in Cu(I) frameworksRedox-activeTunable spectral properties nih.gov
Tris(4-ethynylphenyl)amine in Ru-acetylide MOFMultistep reversible redox behaviorPotential for catalysis and charge storage ossila.com

Host-Guest Chemistry and Molecular Recognition Properties

The porous nature of many frameworks constructed from this compound and its derivatives makes them suitable candidates for host-guest chemistry and molecular recognition. The size, shape, and chemical nature of the pores within these frameworks can be tailored through ligand design to selectively bind and recognize specific guest molecules.

While direct studies on the host-guest chemistry of this compound itself are not extensively detailed in the provided search results, the principles can be inferred from related systems. For instance, supramolecular cages formed from the self-assembly of other trigonal building blocks have been shown to encapsulate a variety of guest molecules. elsevierpure.com The cavities within frameworks derived from this compound could similarly accommodate small molecules, leading to applications in areas such as gas storage, separation, and sensing.

The design of frameworks with specific recognition properties would involve the strategic functionalization of the this compound core to create binding sites that are complementary in size, shape, and chemical functionality to the target guest molecule.

Applications in Advanced Functional Materials

Organic Light-Emitting Diodes (OLEDs) and White OLEDs (WOLEDs)

Tris(4-(phenylethynyl)phenyl)amine and its derivatives are recognized for their significant potential in the field of organic light-emitting diodes (OLEDs). Their excellent charge transport properties, particularly their high hole drift mobility, make them effective hole transport materials (HTMs). The branched, star-shaped structure is beneficial for both electron and hole transfer, which contributes to enhanced brightness and luminance efficiency in OLED devices. Furthermore, the ability of these compounds to form uniform, grain-boundary-free amorphous films is a practical advantage for their application in OLEDs.

Single-Emissive Layer Designs and Color Tunability

Derivatives of this compound have been investigated for their use in single-emissive layer OLEDs. For instance, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) has been utilized as a deep-blue emitting material. snu.ac.kr OLEDs based on 1-TNPA have demonstrated efficient emission characteristics, producing a deep-blue light that is similar to the National Television Standard Committee (NTSC) standard blue. snu.ac.kr This highlights the potential for tuning the emission color of OLEDs by modifying the molecular structure of the triphenylamine (B166846) core.

Role as Hole-Transporting Materials (HTMs) in Device Architectures

The primary role of this compound and its analogues in OLEDs is often as a hole-transporting material. snu.ac.kr The incorporation of the electron-donating triphenylamine unit lowers the oxidation potential of the molecule, a desirable property for HTMs. For example, 1-TNPA has demonstrated more efficient hole transport compared to the widely used 4,4′-bis[N-(naphthyl-N-phenyl-amino)]biphenyl (NPD). snu.ac.kr Similarly, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) exhibits a high hole drift mobility of 1.0 × 10−2 cm2 V−1 s−1. researchgate.net This efficient hole transport is crucial for balancing charge injection and transport within the OLED, leading to higher device efficiency and stability.

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

The electron-rich nature of the triphenylamine core, combined with extended π-conjugated systems, makes this compound derivatives effective electron donors in photoactive layers for both dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs).

Donor-Acceptor System Design for Efficient Charge Separation and Photovoltaic Performance

In the context of solar cells, derivatives of this compound are designed as donor materials in donor-acceptor systems to facilitate efficient charge separation. For instance, tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) has been used as an electron donor in pn-heterojunction organic photovoltaic devices with C60 or C70 as the electron acceptor. researchgate.net These devices have shown high performance with power conversion efficiencies of up to 2.2%. researchgate.net Another derivative, tris[4-(5-formyl-2-thienyl)phenyl]amine, has been incorporated into a solution-processable three-dimensional molecular architecture for bulk-heterojunction solar cells, achieving a power conversion efficiency of 4.76% with ossila.comossila.com-phenyl-C61-butyric acid methyl ester (PC61BM) as the acceptor. ossila.com

Organic Field-Effect Transistors (OFETs) and Organic Semiconductors

The excellent charge-carrying properties of arylamine-based organic semiconductors have led to their investigation for use in organic thin-film transistors (OTFTs). snu.ac.kr The ability of these materials to form stable amorphous films with high charge carrier mobility is a key factor for their application in this area.

A derivative, 4,4′,4″-tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA), has been identified as a multifunctional organic material that can be used as an active material in OTFTs. snu.ac.kr Another related compound, tris[4-(diethylamino)phenyl]amine (TDAPA), has been studied for its charge transport properties, and OFETs fabricated with TDAPA have shown p-type behavior with a charge carrier mobility of 5.14 × 10⁻⁴ cm²/Vs. researchgate.net

Covalent Organic Frameworks (COFs) and Porous Networks

Tris(4-ethynylphenyl)amine (B1592743) is a versatile building block for the synthesis of covalent organic frameworks (COFs) and other porous networks due to its trigonal geometry and reactive terminal alkyne groups. ossila.com These materials are of interest for applications in gas storage and separation.

Microporous poly(tri(4-ethynylphenyl)amine) networks have been synthesized via palladium-catalyzed Sonogashira-Hagihara cross-coupling reactions. uea.ac.uk These networks exhibit Brunauer-Emmett-Teller (BET) specific surface areas in the range of 500–1100 m²/g. uea.ac.uk By varying the length of the monomer struts, physical properties such as surface area, pore volume, and density can be precisely controlled. uea.ac.uk For example, reacting tris(4-ethynylphenyl)amine with tetrakis(bromophenyl)ethene through a Sonogashira reaction produces a COF with aggregation-induced emission (AIE) properties. ossila.com

Furthermore, the terminal alkyne groups of tris(4-ethynylphenyl)amine can participate in click polymerization reactions. For instance, reaction with ferrocene (B1249389) diazides via an azide-alkyne cycloaddition yields hyperbranched polytriazoles that can serve as precursors to nanostructured magnetoceramics. ossila.com

Compound NameApplication(s)Key Findings
This compound Building block for COFs and porous networksTrigonal geometry and terminal alkynes enable synthesis of porous materials with tunable properties. ossila.comuea.ac.uk
4,4′,4″-Tris(4-naphthalen-1-yl-phenyl)amine (1-TNPA) OLEDs (deep-blue emitter, HTM), OFETsMultifunctional material with efficient deep-blue emission and superior hole transport compared to NPD. snu.ac.kr
Tris[4-(5-phenylthiophen-2-yl)phenyl]amine (TPTPA) OPVs (donor material)High hole drift mobility (1.0 × 10−2 cm2 V−1 s−1) leads to high-performance OPVs with PCE up to 2.2%. researchgate.net
Tris[4-(5-formyl-2-thienyl)phenyl]amine OPVs (donor material)Used in solution-processable 3D molecular architecture for BHJ solar cells, achieving a PCE of 4.76%. ossila.com
Tris[4-(diethylamino)phenyl]amine (TDAPA) OFETsExhibits p-type semiconductor behavior with a charge carrier mobility of 5.14 × 10⁻⁴ cm²/Vs. researchgate.net
Poly(tri(4-ethynylphenyl)amine) networks Porous materialsHigh surface area (500–1100 m²/g) with properties tunable by monomer strut length. uea.ac.uk
COF from tris(4-ethynylphenyl)amine and tetrakis(bromophenyl)ethene ElectrochemiluminescenceResulting COF exhibits aggregation-induced emission. ossila.com
Hyperbranched polytriazoles Precursors for magnetoceramicsSynthesized via click polymerization of tris(4-ethynylphenyl)amine and ferrocene diazides. ossila.com

Utility as Building Blocks in Porous Polymer Synthesis

This compound and its derivatives are excellent candidates for constructing porous organic polymers (POPs) and covalent organic frameworks (COFs). ossila.comrsc.org The trigonal, star-shaped geometry of the molecule is fundamental to forming robust, cross-linked, and porous three-dimensional networks. ossila.com These polymers are typically synthesized through reactions like Schiff base condensation, where the amine or aldehyde functional groups on the building blocks form imine linkages. ossila.comnih.gov For instance, derivatives of triphenylamine with aldehyde end groups can react with amine linkers to build extensive COF structures. ossila.com

Similarly, phenyl porous organic polymers (P-POPs) have been created through one-pot polymerization of monomers like biphenyl (B1667301) and triphenylbenzene, which share structural similarities with the arms of this compound. nih.govmdpi.com These synthesis methods, which include Friedel-Crafts polymerization and Sonogashira cross-coupling reactions, produce amorphous, insoluble polymers with high stability. rsc.orgresearchgate.netresearchgate.net The resulting materials are noted for their high specific surface areas, tunable porosities, and excellent chemical and thermal stability. rsc.orgresearchgate.net

Tailoring Porosity, Surface Area, and Pore Size for Specific Applications

A key advantage of using building blocks like this compound in POP synthesis is the ability to tailor the material's physical properties for specific tasks. mdpi.com The choice of monomers, synthetic conditions, and the degree of crosslinking directly influence the resulting porosity, surface area, and pore size distribution. nih.gov

For example, a series of phenyl porous organic polymers (P-POPs) synthesized from biphenyl and triphenylbenzene demonstrated high specific surface areas up to 1098 m²/g and a significant pore volume of 0.579 cm³/g. nih.govmdpi.com These properties proved highly effective for the adsorption of tetracycline (B611298) from water, with a maximum adsorption capacity of 581 mg/g and a rapid removal time of under one hour. nih.gov The ability to precisely control these structural parameters allows for the design of POPs optimized for applications ranging from gas storage and separation to catalysis and environmental remediation. rsc.orgmdpi.comnih.gov

Table 1: Properties of Phenyl Porous Organic Polymers (P-POPs) for Adsorption Applications

Property Value Application Benefit Citation
Specific Surface Area 1098 m²/g Provides a large number of active sites for adsorption. nih.govmdpi.com
Pore Volume 0.579 cm³/g Allows for high capacity storage of target molecules. nih.gov
Adsorption Capacity (Tetracycline) 581 mg/g Demonstrates high efficiency in removing pollutants. nih.gov
Adsorption Equilibrium Time < 1 hour Enables rapid purification processes. nih.gov
Effective pH Range 2–10 Offers versatility across various environmental conditions. nih.govmdpi.com

Sensing and Detection Applications

The electronic properties inherent in the triphenylamine core are leveraged in the development of sensitive detection systems.

Electrochemiluminescence Efficiency for Sensor Development

Electrochemiluminescence (ECL) is a highly sensitive analytical technique where light is generated from electrochemically produced reactants. nih.gov Amine-containing compounds are often crucial to this process, acting as coreactants that enhance the ECL signal. nih.gov While research has not explicitly detailed the use of this compound in ECL, its tertiary amine core makes it a strong candidate for such applications.

Studies on related luminophores, such as polyethyleneimine nanoparticles which also contain tertiary amine clusters, have shown that these structures can act as both the light-emitting species and as accelerators for the coreaction, significantly boosting ECL intensity. nih.gov In one case, the ECL intensity was enhanced eightfold compared to the isolated polymer. nih.gov This suggests that incorporating a molecule like this compound into an ECL sensor could lead to highly sensitive detection, potentially for analytes like dopamine, with detection limits in the nanomolar range. nih.gov

Photon-Driven Applications and Devices (e.g., Two-Photon Excited Fluorescence)

The extended π-conjugated system of this compound makes it suitable for applications in nonlinear optics, particularly those involving two-photon absorption (TPA). TPA is a process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state, which has advantages in applications like 3D imaging and microfabrication. wikipedia.orgnsf.gov

The efficiency of this process is quantified by the TPA cross-section (σ₂). Research on structurally similar molecules reveals a strong relationship between molecular structure and TPA properties. For instance, in dipolar chromophores with a carbazole (B46965) donor and a naphthalimide acceptor connected by a phenylacetylene (B144264) bridge, the connectivity of the bridge is critical. rsc.org A chromophore with all-para linkages exhibits a TPA cross-section nearly ten times larger than a similar molecule with all-meta linkages, a difference attributed to more efficient charge transfer in the para-conjugated system. rsc.org

Furthermore, studies on other triphenylamine-based molecules show that the TPA cross-section can be significantly enhanced by changing the electron-withdrawing groups attached to the arms of the molecule. nih.gov This tunability allows for the rational design of molecules with large TPA cross-sections, making them promising for use in advanced photon-driven applications. rsc.orgnih.govmdpi.com

Energy Storage Applications (e.g., as Components in Nanographene Assemblies for Lithium-Ion Batteries)

The development of high-performance energy storage devices, such as lithium-ion batteries (LIBs), relies on novel electrode materials. Porous organic polymers derived from nitrogen-rich building blocks like this compound are emerging as promising candidates for anode materials. researchgate.netepa.govrsc.org

The inherent porosity of these polymers provides a large surface area and channels for ion transport, while the nitrogen atoms can serve as active sites for lithium-ion storage, enhancing the material's capacity and reactivity. mdpi.comelsevierpure.com For example, nitrogen-doped porous carbon materials have demonstrated high reversible capacities and excellent cycling stability in LIBs. epa.govrsc.org A 2D nitrogen-rich microporous polymer, when used as an anode material, achieved a high reversible capacity of 701 mAh g⁻¹ at a current of 1 A g⁻¹ and maintained stable performance over 500 cycles. researchgate.net Similarly, nitrogen-doped carbon microspheres have shown a maximum reversible capacity of 816 mA h g⁻¹ and good cycle stability. rsc.org

Although direct application of this compound in nanographene assemblies for LIBs is still an area of active research, the combination of its nitrogen-rich core and its ability to form highly porous, stable polymer networks makes it a highly attractive component for next-generation energy storage materials. researchgate.netmdpi.com

Future Research Directions and Outlook for Tris 4 Phenylethynyl Phenyl Amine

The unique star-shaped, propeller-like structure of tris(4-(phenylethynyl)phenyl)amine, featuring a central nitrogen atom connected to three phenylethynyl arms, provides a versatile platform for the development of advanced materials. Future research is poised to build upon its foundational properties, branching into more complex molecular designs, innovative device applications, and interdisciplinary collaborations.

Q & A

Q. What are the common synthetic routes for tris(4-(phenylethynyl)phenyl)amine, and how are they optimized for yield and purity?

  • Methodological Answer : The primary synthetic routes involve palladium-catalyzed cross-coupling and hydroboration reactions . Optimization strategies include:
  • Catalyst Selection : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) to enhance coupling efficiency.
  • Purification : Recrystallization or column chromatography to address byproducts, as impurities can arise during purification of intermediates (e.g., dibenzaldehyde derivatives) .
  • Quality Control : Batch-specific analysis via Certificates of Analysis (COA) to ensure >97% purity, as demonstrated in quality control protocols for related triarylamine derivatives .
Synthetic MethodCatalystYield (%)Purity (%)Reference
Cross-CouplingPd(PPh₃)₄65–75>97
HydroborationBH₃·THF50–6090–95

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • UV-Vis/PL Spectroscopy : Identifies absorption/emission maxima (e.g., peaks at 510 nm and 592 nm in related thienyl derivatives) .
  • HPLC : Quantifies purity and detects trace impurities using reverse-phase columns .
  • NMR (¹H/¹³C) : Confirms molecular structure and substituent positions .
  • Mass Spectrometry : Validates molecular weight (e.g., 719.98 g/mol for C₄₈H₃₃NS₃ derivatives) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors/dust .
  • Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid aqueous release due to aquatic toxicity .
  • Storage : Store in airtight containers under inert gas (e.g., N₂) to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications of this compound influence its two-photon absorption (TPA) cross-sections in optoelectronic applications?

  • Methodological Answer :
  • Octupolar Design : Substituting phenyl groups with dimesitylboryl or carbazole units enhances TPA cross-sections (e.g., 1000 GM at 740 nm in octupolar derivatives) .
  • Conjugation Length : Extending π-conjugation via ethynyl linkages increases TPA efficiency by delocalizing electron density .
  • Quantum Yield Optimization : Pairing with high-quantum-yield emitters (e.g., carbazole derivatives) improves two-photon excited fluorescence (TPEF) .
DerivativeTPA Cross-Section (GM)Emission Quantum YieldReference
Octupolar Boron-Based~10000.94
Carbazole-Functionalized~6000.85

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for OLED applications?

  • Methodological Answer :
  • Standardized Reaction Conditions : Control temperature (±2°C) and solvent dryness (e.g., THF over molecular sieves) .
  • In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and intermediate stability .
  • Post-Synthesis Analysis : Compare COA data across batches to identify deviations in purity or byproduct profiles .

Q. How does molecular conformation affect charge transport in OLEDs using this compound?

  • Methodological Answer :
  • Hole Transport Efficiency : The planar triarylamine core facilitates hole injection in OLED layers (e.g., as an exciton-blocking material in TCTA) .
  • Morphology Control : Annealing thin films at 80–100°C reduces grain boundaries, enhancing mobility by 20–30% .
  • Density Functional Theory (DFT) : Models predict HOMO/LUMO alignment with adjacent layers (e.g., NPB) to minimize energy barriers .

Q. How do solvent polarity and concentration affect the optical properties of this compound solutions?

  • Methodological Answer :
  • Solvent Screening : Polar solvents (e.g., DMF) induce redshift in absorption/emission due to solvatochromism .
  • Aggregation Studies : At >10 mM concentrations, π-π stacking quenches fluorescence; dilute solutions (<1 mM) preserve quantum yields .

Q. What computational modeling approaches predict the electronic structure and exciton dynamics of this compound derivatives?

  • Methodological Answer :
  • Time-Dependent DFT (TD-DFT) : Simulates excited-state transitions and validates experimental absorption spectra .
  • Marcus Theory : Calculates charge-transfer rates between donor-acceptor units in optoelectronic devices .
  • Molecular Dynamics (MD) : Models thin-film morphology to correlate with device performance metrics (e.g., luminance efficiency) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.